![molecular formula C14H17NO5 B554649 Suc-phe-ome CAS No. 133301-03-8](/img/structure/B554649.png)
Suc-phe-ome
Overview
Description
These compounds contain phenylalanine or a derivative thereof resulting from the reaction of phenylalanine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . This compound is also known for its role as an artificial sweetener, commonly referred to as aspartame .
Preparation Methods
The synthesis of Suc-phe-ome involves several steps. One common method involves the esterification of methionine with (-)-menthol using a Steglich-type esterification reaction . This is followed by a series of reactions to introduce the necessary functional groups and achieve the desired stereochemistry. Industrial production methods often involve the use of flow microreactor systems, which are more efficient, versatile, and sustainable compared to batch processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can undergo oxidative cleavage with ozone (O3) to form carbonyl compounds, such as aldehydes, ketones, and carboxylic acids . Common reagents used in these reactions include dimethyl sulfide, zinc, and hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Suc-phe-ome has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various compounds. In biology and medicine, it is known for its role as an artificial sweetener, providing a low-calorie alternative to sugar . It is also used in the study of enzyme mechanisms and protein interactions. In industry, it is used in the production of food and beverages as a sweetening agent.
Mechanism of Action
The mechanism of action of Suc-phe-ome involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness . It is metabolized in the body to produce phenylalanine, aspartic acid, and methanol. These metabolites are then further processed through various metabolic pathways. The compound’s molecular targets include taste receptors and enzymes involved in its metabolism.
Comparison with Similar Compounds
Similar compounds to Suc-phe-ome include other artificial sweeteners such as saccharin, sucralose, and acesulfame potassium. Each of these compounds has unique properties and applications. For example, saccharin is known for its high sweetness intensity but has a bitter aftertaste, while sucralose is stable at high temperatures and is often used in baking . The uniqueness of this compound lies in its ability to provide sweetness without the calories associated with sugar, making it a popular choice for low-calorie and sugar-free products.
Biological Activity
Introduction
Suc-phe-ome, or Succinyl-Phenylalanine-Omethyl ester, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its significant biological activities. This article explores the biological activity of this compound, focusing on its enzymatic interactions, potential therapeutic applications, and relevant case studies.
Structure and Properties
This compound is a modified peptide with a succinyl group attached to phenylalanine, which enhances its solubility and bioavailability. The structure can be represented as follows:
This compound exhibits properties that make it suitable for various biochemical applications, particularly in protease inhibition.
Enzymatic Interactions
This compound has been studied primarily for its role as a substrate or inhibitor for various proteases. Notably, it has shown significant interaction with subtilisin-like serine proteases. Research indicates that this compound can influence the activity of these enzymes, suggesting potential applications in modulating proteolytic pathways.
Case Study: Subtilisin Regulation
In a study examining the regulation of intracellular subtilisin protease activity, this compound was utilized as a substrate. The findings revealed that the compound exhibited no initial activity toward the chromogenic tetrapeptide substrate Suc-Phe-Ala-Ala-Phe-pNA; however, after an initial lag phase, activity increased significantly. This suggests that this compound may serve as a regulatory molecule in proteolytic processes, potentially impacting cellular functions related to protein degradation and processing .
Therapeutic Applications
Cancer Research
Research into this compound's biological activity has highlighted its potential in cancer treatment. Its ability to inhibit specific proteases could be leveraged to prevent tumor progression by disrupting the proteolytic environment that supports cancer cell invasion and metastasis.
Antimicrobial Properties
Additionally, some studies have indicated that this compound may exhibit antimicrobial properties, making it a candidate for developing new antibiotics. Its structural modifications enhance its interaction with bacterial enzymes, potentially leading to effective treatments against resistant strains.
Comparative Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other similar compounds:
The mechanism by which this compound exerts its biological effects involves its ability to mimic natural substrates of proteolytic enzymes. By binding to these enzymes, it can either act as an inhibitor or a substrate, depending on the context. This dual functionality is crucial for its potential therapeutic applications.
Properties
IUPAC Name |
4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-6,11H,7-9H2,1H3,(H,15,16)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGESJRPALMOKTL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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